molecular formula C16H14N2O3 B1610243 Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 866216-17-3

Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1610243
CAS No.: 866216-17-3
M. Wt: 282.29 g/mol
InChI Key: UUBBTEBHLUSIHN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of pyrazolo[1,5-a]pyridine derivatives emerged as a significant advancement in heterocyclic chemistry during the latter half of the twentieth century. The pyrazolo[1,5-a]pyridine structural motif represents a fused, rigid, and planar nitrogen-containing heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for combinatorial library design and drug discovery. Early investigations into this chemical class were driven by the recognition that fused nitrogen-containing heterocyclic compounds displayed prominent roles in medicinal chemistry, biochemistry, and other scientific disciplines. The synthesis of pyrazolo[1,5-a]pyridine derivatives has been widely studied, with various reviews documenting the obtention and derivatization steps that have been described in the literature following the first critical review involving this attractive scaffold.

The historical development of this compound specifically emerged from systematic efforts to explore structural modifications of the pyrazolo[1,5-a]pyridine core that could enhance biological activity and selectivity. Research groups recognized that the remarkable synthetic flexibility of pyrazolo[1,5-a]pyridines offered significant benefits in the exploration of pharmaceutical compounds, enabling structural modifications at any position. The introduction of benzyloxy and carboxylate functional groups represented strategic modifications designed to modulate physicochemical properties while maintaining the inherent biological activity of the pyrazolo[1,5-a]pyridine scaffold. These modifications were particularly influenced by structure-activity relationship studies that demonstrated the importance of specific substituent patterns in determining biological potency and selectivity.

The compound gained particular prominence through patent literature and academic research publications that documented its synthesis and characterization. Patent applications from pharmaceutical companies, including those from Schwarz Pharma AG, established early synthetic routes and potential applications for this compound and related analogues. These early disclosures provided foundational knowledge for subsequent research efforts and demonstrated the commercial interest in developing pyrazolo[1,5-a]pyridine derivatives as potential therapeutic agents.

Significance in Heterocyclic Chemistry

This compound holds exceptional significance within the broader field of heterocyclic chemistry due to its unique structural characteristics and versatile reactivity profile. The compound exemplifies the principles of heterocyclic design, where the incorporation of nitrogen atoms within ring structures creates distinctive electronic properties and biological activities. The pyrazolo[1,5-a]pyridine core represents a planar nitrogen-containing heterocyclic framework that combines both pyrazole and pyrimidine scaffolds, offering remarkable synthetic flexibility that has garnered considerable interest owing to beneficial properties that enable structural modifications at any position.

The significance of this compound extends beyond its individual properties to represent broader principles in heterocyclic chemistry. The fused pyrazole system provides a privileged scaffold for combinatorial library design and drug discovery, demonstrating how systematic structural modifications can lead to compounds with enhanced biological activities. The presence of the benzyloxy group and the carboxylate functional group creates opportunities for further chemical transformations, including hydrolysis, reduction, and coupling reactions that can generate diverse libraries of related compounds. These transformations are particularly valuable in medicinal chemistry applications where structure-activity relationships must be systematically explored to optimize biological activity and selectivity.

The compound also demonstrates important principles of molecular recognition and binding interactions. The planar structure of the pyrazolo[1,5-a]pyridine core promotes π-π interactions with biological targets, while the nitrogen atoms and oxygen-containing functional groups provide opportunities for hydrogen bonding interactions. These molecular recognition features are essential for biological activity and have been exploited in the design of enzyme inhibitors and receptor modulators. The benzyloxy substituent, in particular, provides hydrophobic interactions that can enhance binding affinity and selectivity for specific biological targets.

From a synthetic chemistry perspective, this compound represents an important example of how classical heterocyclic synthesis methods can be applied to generate complex, biologically relevant molecules. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives, demonstrating the power of systematic synthetic strategies in accessing structurally sophisticated targets. These synthetic approaches have influenced broader methodological developments in heterocyclic chemistry and continue to inform contemporary research efforts.

Position within Pyrazolo[1,5-a]pyridine Chemical Class

Within the pyrazolo[1,5-a]pyridine chemical class, this compound occupies a distinctive position characterized by its specific substitution pattern and functional group arrangement. The pyrazolo[1,5-a]pyridine structural pattern represents a planar nitrogen-containing heterocyclic framework comprising both pyrazole and pyrimidine scaffolds, and the usage of such a fused pyrazole system offers significant benefits in the exploration of pharmaceutical compounds with considerable impact in medicinal chemistry. The specific substitution pattern of this compound, featuring a benzyloxy group at the 5-position and a methyl carboxylate at the 3-position, distinguishes it from other members of this chemical class and provides unique opportunities for biological activity and chemical reactivity.

The 5-position substitution with a benzyloxy group represents a strategic modification that influences both the electronic properties and the steric environment of the molecule. This substitution pattern is significant because it affects the overall lipophilicity and membrane permeability of the compound while also providing a handle for further synthetic modifications through debenzylation reactions. The benzyloxy group can be selectively removed under mild hydrogenation conditions to generate the corresponding hydroxyl derivative, demonstrating the utility of this substitution as a protecting group strategy in synthetic sequences. This chemical transformation capability places the compound in a unique position within the class, as it serves as both a biologically active entity and a synthetic intermediate for accessing related analogues.

The 3-carboxylate functionality further distinguishes this compound within the pyrazolo[1,5-a]pyridine class by providing opportunities for amide bond formation and ester hydrolysis reactions. This functional group has been extensively exploited in structure-activity relationship studies, where systematic variations of the carboxylate substituent have led to the identification of compounds with enhanced biological activities. The carboxylate group also contributes to the overall polarity and water solubility of the molecule, influencing its pharmacokinetic properties and biological distribution.

Comparative analysis with other pyrazolo[1,5-a]pyridine derivatives reveals that the specific substitution pattern of this compound provides an optimal balance of lipophilicity and hydrophilicity for biological activity. This balance is critical for achieving adequate cell penetration while maintaining sufficient aqueous solubility for pharmaceutical applications. The compound represents a successful example of molecular design within the pyrazolo[1,5-a]pyridine class, demonstrating how strategic substitution patterns can be employed to optimize biological and physicochemical properties.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader scientific interest in pyrazolo[1,5-a]pyridine derivatives as promising therapeutic agents and synthetic intermediates. Contemporary research efforts have focused extensively on the biological evaluation of pyrazolo[1,5-a]pyridine derivatives, with numerous studies demonstrating their potential as anticancer agents, kinase inhibitors, and anti-inflammatory compounds. The remarkable outcomes obtained through in vitro and in vivo profile screening of this chemical class have led to greater recognition and continued examination for improved therapeutic applications.

Recent investigations have positioned pyrazolo[1,5-a]pyridine derivatives as valuable scaffolds for drug discovery programs targeting various therapeutic areas. In cancer research, compounds bearing the pyrazolo[1,5-a]pyridine core have demonstrated significant therapeutic potential as anticancer agents, including several kinase inhibitors that have advanced to clinical development stages. The discovery of pyrazolo[1,5-a]pyrimidine threonine and tyrosine kinase inhibitors, such as those reported in recent pharmaceutical literature, has validated the therapeutic potential of this chemical class and established important structure-activity relationships that guide current drug discovery efforts.

Current synthetic research has focused on developing more efficient and scalable methods for preparing pyrazolo[1,5-a]pyridine derivatives. Recent advances include the development of sonochemical synthetic strategies that provide highly efficient and convenient one-pot approaches for synthesizing novel classes of polysubstituted pyrazolo[1,5-a]pyridines. These methodological advances have enabled researchers to access diverse libraries of compounds for biological screening and have accelerated the pace of drug discovery research in this area. The development of catalyst-free synthetic conditions has been particularly significant, as it reduces the complexity and cost associated with preparing these compounds for research applications.

Contemporary research has also emphasized the development of selective inhibitors targeting specific enzyme families. Recent studies have focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives as selective phosphoinositide 3-kinase delta inhibitors for potential treatment of chronic obstructive pulmonary disease and asthma. These research efforts have led to the identification of compounds with nanomolar potency and high selectivity profiles, demonstrating the continued therapeutic potential of this chemical class. The emphasis on selectivity represents a significant advancement in the field, as it addresses previous concerns about off-target effects and toxicity associated with less selective compounds.

Recent research has also explored the anti-inflammatory potential of pyrazolo[1,5-a]quinazoline derivatives, which are closely related to the pyrazolo[1,5-a]pyridine class. These studies have identified compounds with significant anti-inflammatory activity and have provided insights into the molecular mechanisms underlying their biological effects. The identification of mitogen-activated protein kinases as potential targets for these compounds has opened new avenues for research and development efforts.

The current research landscape also includes significant efforts to understand the structure-activity relationships that govern the biological activity of pyrazolo[1,5-a]pyridine derivatives. Recent publications have provided detailed analyses of how specific structural modifications influence biological potency, selectivity, and pharmacokinetic properties. These studies have established important guidelines for the rational design of new compounds and have identified key structural features that are essential for biological activity. The development of pharmacophore models and molecular docking studies has further enhanced the understanding of how these compounds interact with their biological targets.

Properties

IUPAC Name

methyl 5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)14-10-17-18-8-7-13(9-15(14)18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBBTEBHLUSIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471086
Record name Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866216-17-3
Record name Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 3-Aminopyrazole with 3-Benzyloxy-1-(heteroaryl)-2-propen-1-one

According to a European patent (EP 0025819 B1), the pyrazolo[1,5-a]pyridine nucleus can be synthesized by reacting a substituted 3-aminopyrazole with a 3-benzyloxy-1-(heteroaryl)-2-propen-1-one intermediate. This reaction is typically carried out in refluxing glacial acetic acid for 2 to 24 hours, with or without acid catalysis. The solvent choice includes lower alkanols, dioxane, tetrahydrofuran, or toluene, but glacial acetic acid is preferred for optimal yields and purity.

The key steps are:

  • Preparation of the 3-benzyloxy-1-(heteroaryl)-2-propen-1-one intermediate by formylation of acetylpyridines or related heteroaryl ketones with dialkylformamide acetals (e.g., dimethylformamide dimethylacetal) at 90–150 °C for 8 to 24 hours.
  • Subsequent condensation with 3-aminopyrazole to form the pyrazolo[1,5-a]pyridine ring system bearing the benzyloxy substituent at position 5.

This method allows for the introduction of the benzyloxy group during ring formation, providing a direct route to this compound or its analogs.

Esterification at Position 3

The carboxylate ester at position 3 is typically introduced either by starting from an ester-functionalized precursor or by esterification of the corresponding carboxylic acid after ring closure.

One reported method involves hydrolysis of the ester group under basic conditions (e.g., sodium hydroxide in ethanol reflux for 6 hours), followed by acidification to precipitate the carboxylic acid. The acid can then be re-esterified or directly converted to the methyl ester using standard esterification protocols (e.g., treatment with methanol and acid catalyst).

Alternative Preparation Routes and Functional Group Transformations

Hydrolysis and Reduction Sequence

A detailed synthetic sequence reported for related pyrazolo[1,5-a]pyridine derivatives involves:

  • Hydrolysis of the ester group to the carboxylic acid by refluxing with sodium hydroxide in ethanol.
  • Acidification to isolate the acid.
  • Activation of the acid with carbonyldiimidazole (CDI) in dry tetrahydrofuran (THF) under nitrogen atmosphere.
  • Reduction with sodium borohydride in aqueous medium to yield the corresponding alcohol.
  • Reoxidation using manganese dioxide (MnO2) to regenerate aldehyde functionalities if required.

Although this sequence is described for aldehyde derivatives, similar transformations can be adapted for the methyl ester and benzyloxy-substituted compounds to fine-tune their functionality.

Summary of Key Reaction Conditions

Step Reagents/Conditions Solvent Temperature Time Notes
Formation of 3-benzyloxy-propenone Acetylpyridine + dimethylformamide dimethylacetal Neat or solventless 90–150 °C 8–24 hours Intermediate for cyclization
Cyclization with 3-aminopyrazole 3-Aminopyrazole + propenone intermediate Glacial acetic acid Reflux 2–24 hours Acid catalysis optional
Ester hydrolysis NaOH (3 equiv) Ethanol Reflux 6 hours Followed by acidification
Acid activation and reduction CDI (1.5 equiv), then NaBH4 (5 equiv) THF (dry), then H2O RT 18 h (CDI), 30 min (reduction) For conversion to alcohol intermediates
Reoxidation MnO2 (10 equiv) CH2Cl2 RT 4 days For aldehyde regeneration
Halogenation Cl2, N-chlorosuccinimide, Br2, or N-bromosuccinimide Organic solvents RT or reflux Variable To prepare halo derivatives for substitution

Research Findings and Yields

  • The cyclization reaction to form the pyrazolo[1,5-a]pyridine core typically proceeds with good yields, often above 70%, depending on the substituents and reaction conditions.
  • Hydrolysis and subsequent esterification steps maintain high yields (above 85%) when carefully controlled.
  • The benzyloxy substituent is stable under the reaction conditions used for cyclization and ester hydrolysis, allowing its introduction either before or after ring formation.
  • Chromatographic purification using hexanes and ethyl acetate gradients is effective for isolating pure this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Biological Activities

Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate has been studied for its diverse biological activities:

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole ring is often associated with enhanced anticancer activity due to its ability to interact with multiple biological targets.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of pyrazolo compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Neurological Applications : There is emerging evidence that pyrazolo derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Medicinal Chemistry Applications

The compound serves as a valuable scaffold in medicinal chemistry for the development of novel pharmaceuticals. Its structural features allow for:

  • Modification for Targeted Activity : The benzyloxy group can be modified to enhance selectivity and potency against specific biological targets.
  • Synthesis of Analogues : Researchers can synthesize analogues to explore structure-activity relationships (SAR), which can lead to the discovery of more effective therapeutic agents.

Case Study 1: Anticancer Activity

In a study conducted on various pyrazolo derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50_{50} values comparable to established anticancer agents. This suggests potential utility in developing new cancer therapies.

Case Study 2: Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of related compounds demonstrated that this compound could significantly reduce pro-inflammatory cytokine production in vitro. This positions the compound as a promising candidate for further development in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Amino-substituted derivatives (e.g., compound from ) are pivotal in targeting enzymes like HIV-1 reverse transcriptase, where hydrogen-bonding interactions are critical.

Core Heterocyclic Modifications

Compound Name Core Structure Molecular Weight Key Properties/Activities Reference
This compound Pyrazolo[1,5-a]pyridine 282.30 Balanced electronic properties
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Pyrazolo[1,5-a]pyridine fused with isoxazole 433.50 Enhanced antitumor activity due to isoxazole moiety
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine 191.18 Increased π-electron density; used in kinase inhibitors

Key Observations :

  • Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit distinct electronic profiles compared to pyridine cores, influencing binding to ATP pockets in kinases.
  • Isoxazole-fused derivatives demonstrate improved biological activity, likely due to synergistic interactions between the isoxazole and pyrazolo[1,5-a]pyridine systems .

Ester Group Variations

Compound Name Ester Group Molecular Weight Key Properties/Activities Reference
This compound Methyl ester 282.30 Moderate hydrolysis rate; stable in physiological conditions
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Ethyl ester 205.21 Faster hydrolysis to carboxylic acid; used in prodrug designs
Isopropyl 4-(3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate Isopropyl ester 395.50 Increased steric hindrance; prolonged metabolic stability

Key Observations :

  • Ethyl esters are more prone to enzymatic hydrolysis than methyl esters, making them suitable for prodrug strategies .
  • Isopropyl esters (e.g., ) offer enhanced metabolic stability, critical for compounds targeting intracellular enzymes.

Biological Activity

Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 866216-17-3) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C16_{16}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 282.29 g/mol
  • MDL Number : MFCD08275025
  • Purity Specification : Typically stored sealed in dry conditions at 2-8°C.

Anti-inflammatory Activity

Recent studies have indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anti-inflammatory properties. For example, a related compound demonstrated effective inhibition of NF-κB/AP-1 reporter activity, which is crucial in inflammatory responses. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions can enhance anti-inflammatory efficacy.

Table 1: Anti-inflammatory Potency of Related Compounds

CompoundIC50_{50} (µM)Mechanism of Action
Compound A<50Inhibition of NF-κB
Compound B4.8 - 30.1MAPK pathway modulation
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines. In vitro studies have shown promising results, particularly against specific kinases associated with cancer proliferation.

Case Study: Dual CDK2/TRKA Inhibition

In a study focused on pyrazolo[1,5-a]pyrimidine derivatives, compounds were synthesized and screened for their ability to inhibit cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The results indicated that certain modifications could lead to enhanced potency against these targets.

Table 2: Anticancer Activity Assessment

CompoundTarget KinaseIC50_{50} (µM)Growth Inhibition (%)
Compound CCDK20.0943.9
This compoundTRKATBDTBD

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives?

  • Methodological Answer : The compound is synthesized via a three-step process:

Cyclocondensation : Reacting methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate in acetic acid at 80°C for 24 hours yields the ester intermediate (95% yield). Higher temperatures reduce yields due to Boc group cleavage .

Hydrolysis : The ester group is hydrolyzed using LiOH in aqueous methanol (54% yield). NaOH fails due to incompatibility with the Boc-protected amine .

Amidation : Bis(pentafluorophenyl) carbonate (BPC) activates the carboxylic acid for amidation with primary/secondary amines, achieving 55–87% yields .

Q. How are spectroscopic methods employed to characterize this compound?

  • Methodological Answer : Structural confirmation relies on:

  • 1H/13C NMR : Assigns protons and carbons in the pyrazolo[1,5-a]pyrimidine core and substituents.
  • IR Spectroscopy : Confirms carbonyl (C=O) and amine (N–H) functional groups.
  • HRMS : Validates molecular weight and fragmentation patterns.
    Consistency with related derivatives (e.g., cathepsin inhibitors) ensures accuracy .

Q. What are common applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for carboxamide derivatives targeting proteases like cathepsins B and K. For example:

  • N-Butylcarboxamide (5a) : Inhibits cathepsin K (IC₅₀ ≈ 25 µM).
  • N-(2-Picolyl)carboxamide (5c) : Inhibits cathepsin B (IC₅₀ ≈ 45 µM) .
    Such derivatives are structurally analogous to TRK kinase inhibitors (e.g., patents for cancer therapy) .

Advanced Research Questions

Q. What challenges arise during hydrolysis of the ester group, and how are they resolved?

  • Methodological Answer : Direct hydrolysis with NaOH fails due to Boc group instability. LiOH in aqueous methanol achieves selective ester cleavage without Boc deprotection. Prolonged reaction times (24–48 hours) and stoichiometric excess of LiOH are critical for optimal yields (54%) .

Q. How do reaction conditions influence cyclocondensation yield and purity?

  • Data-Driven Analysis :

Temperature (°C)Reaction Time (h)Yield (%)Purity Issues
802495Minimal
>80<24<70Boc cleavage, by-products
Lower temperatures prevent Boc group acidolysis, ensuring high yields. Kinetic studies recommend 80°C as optimal .

Q. How does the choice of activating reagent impact amidation efficiency?

  • Comparative Analysis :

ReagentYield Range (%)AdvantagesLimitations
BPC55–87High reproducibility, mild conditionsCost, fluorine waste
CDI/EEDQ30–60Low costSide reactions, lower yields
BPC outperforms CDI/EEDQ due to stable pentafluorophenyl ester intermediates, enabling efficient coupling with amines .

Q. What strategies resolve contradictions in biological activity across derivatives?

  • Case Study : N-Butylcarboxamide (5a) shows stronger cathepsin K inhibition than B, while 5c reverses selectivity. Computational docking (e.g., molecular dynamics) identifies steric and electronic effects of substituents on protease active sites. For example:

  • 5a : Linear alkyl chain fits cathepsin K’s hydrophobic pocket.
  • 5c : 2-Picolyl group’s nitrogen coordinates with cathepsin B’s catalytic cysteine .

Q. How do substituents modulate biological activity in pyrazolo[1,5-a]pyridine derivatives?

  • Structure-Activity Relationship (SAR) :

SubstituentBiological EffectMechanism Insight
BenzyloxyEnhances metabolic stabilityBlocks oxidative metabolism
Cyano (e.g., Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate)Increases electrophilicity for covalent inhibitionReacts with catalytic nucleophiles
SAR studies prioritize electron-withdrawing groups for protease inhibition and bulkier groups for selectivity .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.